6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, commonly referred to as CMPD, is a synthetic organic compound that has been used in a variety of scientific research applications. CMPD is a colorless, crystalline compound with a molecular weight of 185.59 g/mol and a melting point of 130-132°C. It is soluble in organic solvents, such as methanol, ethanol, and acetonitrile.
Scientific Research Applications
Facile Construction of Substituted Pyrimidines
This compound serves as a key intermediate in the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, a class of compounds with potential pharmacological properties. The versatility of 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione allows for the facile construction of various substituted pyrimidines through reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. This method provides an efficient pathway for the synthesis of novel heterocyclic compounds with potential utility in drug discovery and development (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Molecular Conformation and Reactivity Studies
Research into 6-chloro derivatives of pyrimidine-2,4(1H,3H)-dione, similar to this compound, has provided insights into their molecular conformation, reactivity, and potential as precursors to bioactive agents. Studies include vibrational spectral analysis, molecular dynamics, and docking studies, shedding light on the electronic structure, potential energy distribution, and non-covalent interactions within these molecules. Such investigations are crucial for understanding the chemical behavior and designing molecules with desired biological or physical properties (Al-Omary et al., 2017).
Synthesis of Pyrimidine Annelated Heterocycles
The compound is also instrumental in the regioselective synthesis of pyrimidine annelated heterocycles, showcasing its utility in constructing complex molecular architectures. This application is pivotal in the development of new materials and pharmaceuticals, where the structural complexity of heterocycles is often linked to their function and activity (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Development of Novel Optical and Nonlinear Optical Materials
Pyrimidine derivatives synthesized from this compound have been explored for their potential in optical and nonlinear optical (NLO) applications. Such studies involve the assessment of linear and NLO properties, with findings indicating the potential of these derivatives for use in NLO device fabrications. This research underscores the compound's role in the development of materials with specialized optical properties, which are crucial for advancements in photonics and optoelectronics (Mohan et al., 2020).
properties
IUPAC Name |
6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYRTHZNGTKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570065 | |
Record name | 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162284-62-0 | |
Record name | 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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